[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol
Description
[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a brominated pyrazole derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a branched 3-methylbutyl substituent at the 1-position of the pyrazole ring. The 3-methylbutyl group enhances lipophilicity, while the hydroxymethyl group offers reactivity for further functionalization (e.g., esterification, oxidation) .
Properties
IUPAC Name |
[4-bromo-1-(3-methylbutyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5,7,13H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQBEWGDYZDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃BrN₂O
- Molecular Weight : 247.13 g/mol
- CAS Number : 2101195-46-2
The compound features a bromine atom at the 4-position of the pyrazole ring and a 3-methylbutyl substituent at the 1-position, with a hydroxymethyl group at the 3-position. These structural elements contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Properties
Studies suggest that pyrazole compounds can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This activity positions this compound as a candidate for developing anti-inflammatory drugs.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Its bromine substituent may enhance lipophilicity, facilitating better membrane penetration and target interaction.
Research Findings and Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
a) 1-Methyl Substituted Analog: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
- Molecular Formula : C₅H₇BrN₂O
- Molar Mass : 191.028 g/mol .
- Lower lipophilicity (logP estimated at 0.8 vs. ~2.5 for the 3-methylbutyl analog). Synthesis: Prepared via methylation of 4-bromo-1H-pyrazol-3-ol derivatives using NaH/CH₃I .
b) 1-Aryl Substituted Analog: [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol
- Molecular Formula : C₁₀H₉BrN₂O
- Molar Mass : 253.1 g/mol .
- Higher density (1.56 g/cm³ predicted) and boiling point (374.9°C predicted) due to stronger intermolecular forces . Applications: More suited for solid-state applications (e.g., crystal engineering) than aliphatic analogs.
c) 1-Isopropyl Substituted Analog: 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid
- Molecular Formula : C₉H₁₁BrN₂O₂
- Molar Mass : 265.1 g/mol .
- Key Differences :
- The acetic acid group (-CH₂COOH) replaces hydroxymethyl, increasing acidity (pKa ~4.5 vs. ~13.5 for hydroxymethyl analogs).
- The isopropyl group offers moderate steric bulk, intermediate between methyl and 3-methylbutyl substituents.
Core Structure Variations: Pyrazolone Derivatives
a) 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₃Br₂N₂O
- Molar Mass : 378.0 g/mol .
- Key Differences :
- Pyrazolone core (with a ketone group) vs. pyrazole, altering electronic properties (e.g., increased electrophilicity).
- Bromomethyl (-CH₂Br) group enhances reactivity for cross-coupling reactions compared to hydroxymethyl.
b) 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
Functional Group Variations
a) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol
Research Implications
- Synthetic Flexibility: The hydroxymethyl group in [4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol allows derivatization into esters or aldehydes, unlike bromomethyl or acetic acid analogs .
- Biological Activity : Bulky 3-methylbutyl substituents may improve membrane permeability in drug design compared to smaller alkyl or aryl groups .
- Material Science : Aromatic analogs (e.g., 1-(4-bromophenyl) derivatives) are preferable for crystal engineering due to predictable packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
